N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide
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Description
N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as PFBT, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. PFBT belongs to the class of benzamides and is a white crystalline powder with a molecular weight of 343.34 g/mol.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyridine derivatives play a crucial role in medicinal chemistry due to their diverse applications. The compound’s unique structure combines a furan ring, a methoxyethyl group, and a trifluoromethyl benzamide moiety. Researchers have explored its potential as an analgesic, anti-inflammatory agent, or even as a candidate for Alzheimer’s disease treatment .
Antibacterial Activity
Amide compounds, including N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, have demonstrated remarkable antibacterial properties. These derivatives can inhibit bacterial growth and serve as potential drug candidates against various pathogens .
Anti-Inflammatory Properties
The furan-based amide structure has been investigated for its anti-inflammatory activity. By modulating specific pathways, this compound may help mitigate inflammation-related conditions .
Molecular Docking Studies
Computational methods, such as molecular docking, have been employed to understand how N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide interacts with specific molecular targets. Notably, it has shown binding affinity toward c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .
Crystal Structure and Spectroscopic Characterization
The compound’s crystal structure has been elucidated using single crystal X-ray diffraction. Techniques like NMR, FT-IR, and UV–Vis spectroscopy have confirmed its identity and provided insights into its molecular properties .
Charge Transfer and Reactivity
Density functional theory (DFT) calculations have revealed the compound’s global reactivity, charge transfer properties, and energies of frontier molecular orbitals (FMO). Additionally, molecular electrostatic potential (MEP) measurements offer details about its charge distribution .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-21-13(12-7-4-8-22-12)9-19-14(20)10-5-2-3-6-11(10)15(16,17)18/h2-8,13H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHCZPHKYVXECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |
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